molecular formula C8H9ClF3NO3S B15261644 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B15261644
M. Wt: 291.68 g/mol
InChI Key: PFEYICNPVSJDSD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride is a synthetic organic compound that features a thiazole ring substituted with a methoxymethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
  • 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxamide
  • 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylate

Uniqueness

The presence of the trifluoroethyl group distinguishes 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid hydrochloride from other similar compounds. This group imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science applications.

Properties

Molecular Formula

C8H9ClF3NO3S

Molecular Weight

291.68 g/mol

IUPAC Name

4-(methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H8F3NO3S.ClH/c1-15-3-4-6(7(13)14)16-5(12-4)2-8(9,10)11;/h2-3H2,1H3,(H,13,14);1H

InChI Key

PFEYICNPVSJDSD-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(SC(=N1)CC(F)(F)F)C(=O)O.Cl

Origin of Product

United States

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